molecular formula C29H36N2O8 B4076994 1-(3-Naphthalen-1-yloxypropyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;oxalic acid

1-(3-Naphthalen-1-yloxypropyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;oxalic acid

Cat. No.: B4076994
M. Wt: 540.6 g/mol
InChI Key: UUNIYTXPZUQCKV-UHFFFAOYSA-N
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Description

1-(3-Naphthalen-1-yloxypropyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;oxalic acid is a complex organic compound that combines a naphthalene moiety with a piperazine ring, linked through a propyl chain and further substituted with a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Naphthalen-1-yloxypropyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine typically involves multiple steps:

    Formation of the Naphthalen-1-yloxypropyl Intermediate: This step involves the reaction of naphthol with a propyl halide under basic conditions to form the naphthalen-1-yloxypropyl intermediate.

    Piperazine Substitution: The intermediate is then reacted with piperazine in the presence of a suitable catalyst to form the desired piperazine derivative.

    Trimethoxyphenyl Substitution: Finally, the piperazine derivative is reacted with a trimethoxybenzyl halide to introduce the trimethoxyphenyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-(3-Naphthalen-1-yloxypropyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The naphthalene and trimethoxyphenyl groups can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced using suitable reducing agents, potentially affecting the piperazine ring or the aromatic groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Conditions for substitution reactions vary but often involve catalysts such as palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction could produce partially or fully reduced forms of the compound.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have bioactive properties, making it a candidate for drug discovery and development.

    Medicine: Its structural features suggest potential as a pharmaceutical agent, possibly in the treatment of neurological disorders.

    Industry: The compound could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(3-Naphthalen-1-yloxypropyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The piperazine ring may interact with neurotransmitter receptors, while the aromatic groups could facilitate binding to other proteins or enzymes. Further research is needed to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Naphthalen-1-yloxypropyl)piperazine: Lacks the trimethoxyphenyl group, which may affect its bioactivity and chemical properties.

    4-[(2,3,4-Trimethoxyphenyl)methyl]piperazine: Lacks the naphthalen-1-yloxypropyl group, which may influence its binding affinity and specificity.

    1-(3-Naphthalen-1-yloxypropyl)-4-methylpiperazine: Similar structure but with a methyl group instead of the trimethoxyphenyl group, potentially altering its pharmacological profile.

Uniqueness

1-(3-Naphthalen-1-yloxypropyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine is unique due to the combination of its structural features, which may confer distinct chemical and biological properties. The presence of both naphthalene and trimethoxyphenyl groups, along with the piperazine ring, makes it a versatile compound for various applications.

Properties

IUPAC Name

1-(3-naphthalen-1-yloxypropyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N2O4.C2H2O4/c1-30-25-13-12-22(26(31-2)27(25)32-3)20-29-17-15-28(16-18-29)14-7-19-33-24-11-6-9-21-8-4-5-10-23(21)24;3-1(4)2(5)6/h4-6,8-13H,7,14-20H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUNIYTXPZUQCKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CN2CCN(CC2)CCCOC3=CC=CC4=CC=CC=C43)OC)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-Naphthalen-1-yloxypropyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;oxalic acid
Reactant of Route 2
1-(3-Naphthalen-1-yloxypropyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;oxalic acid
Reactant of Route 3
1-(3-Naphthalen-1-yloxypropyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;oxalic acid
Reactant of Route 4
1-(3-Naphthalen-1-yloxypropyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;oxalic acid
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1-(3-Naphthalen-1-yloxypropyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;oxalic acid
Reactant of Route 6
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1-(3-Naphthalen-1-yloxypropyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;oxalic acid

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